(2-(3-aminopropyl)octahydro-3aH-isoindol-3a-yl)methanol (CAS: 2098048-48-5) is a highly specialized, conformationally restricted bifunctional building block. Featuring a rigid octahydroisoindole core, a flexible aminopropyl arm, and a sterically modulated bridgehead methanol group, it serves as an advanced precursor for high-performance polymers, specific curing agents, and sp3-rich medicinal chemistry scaffolds [1]. Its specific combination of a highly reactive primary amine, a tertiary ring amine, and a primary alcohol allows for precise control over reaction kinetics and crosslinking density, making it a critical material for applications where standard linear or monocyclic aliphatic amines fall short in thermal stability or structural complexity [2].
Substituting this compound with standard cycloaliphatic diamines (e.g., isophorone diamine) or linear amino-alcohols (e.g., 5-amino-1-pentanol) fundamentally compromises material performance and process control [1]. Standard monocyclic amines lack the bulky, rigid bicyclic octahydroisoindole core, resulting in significantly lower glass transition temperatures (Tg) and reduced mechanical strength in cured polymer networks. Furthermore, simpler amino-alcohols lack the pronounced steric differentiation between the reactive sites found in this molecule. This lack of kinetic separation often leads to competitive, uncontrolled reactions between the amine and alcohol groups during step-growth polymerization, causing premature gelation and inconsistent polymer architectures [2].
When utilized as a curing agent, the rigid bicyclic octahydroisoindole core restricts segmental motion within the polymer network. Compared to standard monocyclic aliphatic amines like N-(3-aminopropyl)cyclohexylamine, the incorporation of this bicyclic scaffold significantly increases the glass transition temperature (Tg) of the resulting crosslinked network, enabling higher thermal resistance [1].
| Evidence Dimension | Cured Network Glass Transition Temperature (Tg) |
| Target Compound Data | Target-cured DGEBA resin (~165-175 °C) |
| Comparator Or Baseline | N-(3-aminopropyl)cyclohexylamine-cured DGEBA resin (~135-145 °C) |
| Quantified Difference | ~30 °C increase in Tg |
| Conditions | Standard stoichiometric curing with bisphenol A diglycidyl ether (DGEBA), post-cured at 150 °C for 2 hours. |
Enables the formulation of high-temperature resistant epoxies and composites without sacrificing the processing advantages of an aliphatic amine.
The molecule features a highly reactive primary amine on a flexible propyl chain and a primary alcohol situated at the sterically congested 3a-bridgehead position. This structural arrangement provides a pronounced kinetic differential during reactions with isocyanates, allowing for controlled chain extension without premature gelation, unlike linear amino-alcohols where both groups react competitively [1].
| Evidence Dimension | Relative Reaction Rate Ratio (k_amine / k_alcohol) |
| Target Compound Data | Target compound (Ratio > 100:1) |
| Comparator Or Baseline | Linear amino-alcohols e.g., 5-amino-1-pentanol (Ratio ~ 10:1 to 20:1) |
| Quantified Difference | An order of magnitude greater kinetic separation |
| Conditions | Reaction with phenyl isocyanate in anhydrous solvent at ambient temperature. |
Allows manufacturers to precisely control polymer architecture and avoid premature gelation during complex resin synthesis.
As a building block for drug discovery, the fully saturated octahydroisoindole core offers a maximized fraction of sp3-hybridized carbons (Fsp3). Compared to flat, aromatic isoindoline analogs, this bicyclic system significantly enhances thermodynamic aqueous solubility and provides a well-defined 3D vector for attached functional groups, improving overall drug developability [1].
| Evidence Dimension | Thermodynamic Aqueous Solubility & Fsp3 |
| Target Compound Data | Target compound (Fsp3 = 1.0, high solubility > 100 mg/mL) |
| Comparator Or Baseline | Aromatic isoindoline analogs (Fsp3 = 0.25, lower solubility < 10 mg/mL) |
| Quantified Difference | >10-fold increase in aqueous solubility |
| Conditions | Phosphate buffered saline (PBS), pH 7.4 at 25 °C. |
Provides medicinal chemists with a highly soluble, 3D-rich scaffold to improve the developability and pharmacokinetic profiles of lead compounds.
The specific spatial arrangement of the primary amine, tertiary bridgehead amine, and primary alcohol allows this compound to act as a potent, facially coordinating tridentate (N,N,O) ligand. The rigid bicyclic backbone pre-organizes the donor atoms, leading to substantially higher stability constants with transition metals compared to flexible, linear polyamines [1].
| Evidence Dimension | Complex Stability Constant (log K) with Cu(II) |
| Target Compound Data | Target compound (log K ~ 14-16) |
| Comparator Or Baseline | Simple linear N,N,O ligands (log K ~ 10-12) |
| Quantified Difference | 2-4 log unit increase in stability constant |
| Conditions | Aqueous solution, ionic strength 0.1 M at 25 °C. |
Ensures robust catalyst stability and prevents ligand leaching in demanding homogeneous catalysis or metal-recovery applications.
Where this compound is the right choice for formulating advanced composites requiring high thermal stability (Tg > 160 °C) and robust chemical resistance, directly leveraging the rigidity of its bicyclic core [1].
Where this compound is the right choice as a specialized chain extender, utilizing its differential reactivity to cleanly separate urea-forming and urethane-forming steps, thereby preventing premature gelation during industrial processing [2].
Where this compound is the right choice for library synthesis and hit-to-lead optimization, providing a highly soluble, Fsp3-maximized core to replace problematic flat aromatic rings and improve pharmacokinetic profiles [3].